molecular formula C9H12O2 B7902272 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-

1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-

Cat. No.: B7902272
M. Wt: 152.19 g/mol
InChI Key: PIGJMFZYQUTSNI-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It has been studied for its sweet-tasting properties. The synthesis of derivatives such as 5-thia-1-cyclohexene-1-carboxaldehyde oxime, and 5-oxa-1-cyclohexene-1-carboxaldehyde oxime, was compared with the sweet tasting 1-cyclohexene-1-carboxaldehyde oxime, finding only slight sweetness in one derivative (Unterhalt & Ghori, 1980).

  • Its derivatives were formed in the copyrolysis of 1,1-dimethyl-1-silacyclobutane and acrolein, indicating its potential in chemical reactions under specific conditions (Valkovich & Weber, 1975).

  • A study on the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives highlighted its use in catalysis and organic synthesis. The study emphasized its environmental friendliness and high yields (Li et al., 2012).

  • Research on a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes used a fragrance material, trivertal, which is a derivative of 1-cyclohexene-1-carboxaldehyde, as a precursor. This study shows its application in the synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).

  • Another study used 1-cyclohexene-1-carboxaldehyde derivatives in a spectrophotometric method for determination of certain compounds in cosmetic products. This illustrates its utility in analytical chemistry (Zakrzewski et al., 2013).

Properties

IUPAC Name

5,5-dimethyl-3-oxocyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)4-7(6-10)3-8(11)5-9/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJMFZYQUTSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Reactant of Route 2
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Reactant of Route 3
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Reactant of Route 4
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Reactant of Route 5
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Reactant of Route 6
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-

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